molecular formula C6H4BrIN4O B13928875 2-Bromo-6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one

2-Bromo-6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No.: B13928875
M. Wt: 354.93 g/mol
InChI Key: YJAXSQYUBOSVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-iodo-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-iodo-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of a copper bromide (CuBr) and 1,10-phenanthroline system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-iodo-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The triazolopyrimidine ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-iodo-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and iodine atoms allows for versatile functionalization, making it a valuable scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C6H4BrIN4O

Molecular Weight

354.93 g/mol

IUPAC Name

2-bromo-6-iodo-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C6H4BrIN4O/c1-2-3(8)4(13)12-6(9-2)10-5(7)11-12/h1H3,(H,9,10,11)

InChI Key

YJAXSQYUBOSVCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)Br)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.